tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

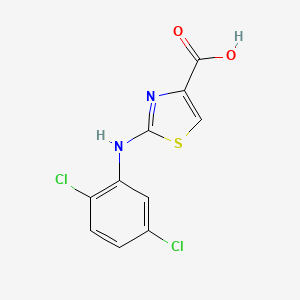

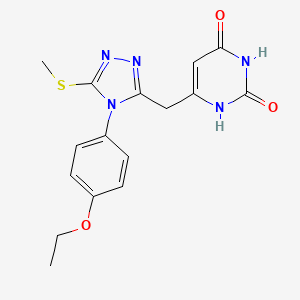

“tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1002355-90-9. It has a molecular weight of 268.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16). This code provides a specific textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.24 . It’s typically stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Ligands for Nicotinic Receptors

A study by Karimi and Långström (2002) described the synthesis of a novel ligand for nicotinic receptors using tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate in a Stille coupling reaction. The synthesis aimed at exploring the potential biological activity of these compounds, indicating a broader interest in utilizing tert-butyl azetidine derivatives for developing receptor-specific probes Karimi & Långström, 2002.

Development of Antifolates Targeting Thymidylate Synthase

Pawełczak et al. (1989) synthesized oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, using tert-butyl groups as carboxyl protecting groups. This research contributes to the development of antifolate drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis, showcasing the role of tert-butyl azetidine derivatives in medicinal chemistry Pawełczak et al., 1989.

Chemoselective N-deprotection in Synthetic Chemistry

Albanese et al. (1997) discussed chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, showcasing a methodology for synthesizing tert-butyl 2-amino carboxylates. This work illustrates the utility of tert-butyl azetidine derivatives in synthetic organic chemistry, providing a pathway for preparing amino acid derivatives Albanese et al., 1997.

Gram-scale Synthesis of Protected 3-haloazetidines

Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, demonstrating the importance of tert-butyl azetidine derivatives in the diversified synthesis of azetidine-3-carboxylic acids. This study underscores the relevance of these compounds in the synthesis of natural products and pharmaceuticals Ji, Wojtas, & Lopchuk, 2018.

Novel Cycloaddition Reactions for Heterocycle Synthesis

Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for formal cycloaddition reactions, leading to the efficient synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the versatility of tert-butyl azetidine derivatives in the synthesis of complex heterocycles Yadav & Sriramurthy, 2005.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMAZLCUBRMXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2821848.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B2821852.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2821858.png)

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)

![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)